molecular formula C9H13N3O3 B13113150 1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione

1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13113150
M. Wt: 211.22 g/mol
InChI Key: LISOASNUUVCUMP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl and oxopropylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate pyrimidine precursors with dimethyl and oxopropylamino substituents. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: A structurally similar compound with different substituents.

    6-Amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: Another pyrimidine derivative with an amino group.

Uniqueness

1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Biological Activity

1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine-2,4(1H,3H)-dione (CAS: 662141-78-8) is a pyrimidine derivative with potential therapeutic applications. Its molecular formula is C9H13N3O3C_9H_{13}N_3O_3, and it has garnered interest due to its biological activities, particularly in the fields of oncology and immunology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

The compound's structure features a pyrimidine ring substituted with dimethyl and oxopropyl amino groups. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC9H13N3O3
Molar Mass211.22 g/mol
CAS Number662141-78-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds within the pyrimidine family can act as inhibitors of key enzymes involved in cellular signaling pathways, including kinases and other regulatory proteins.

Inhibition of Kinases

Studies have shown that similar pyrimidine derivatives exhibit inhibitory effects on kinases such as FLT3 and DRAK1/2. For instance, compounds structurally related to 1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine have demonstrated IC50 values in the nanomolar range against these targets, indicating potent inhibitory activity .

Anticancer Activity

Several studies have evaluated the anticancer properties of pyrimidine derivatives. For example:

  • Cell Line Studies : Compounds similar to 1,3-Dimethyl-6-((2-oxopropyl)amino)pyrimidine were tested against various cancer cell lines (e.g., A2780 ovarian cancer cells). Results indicated significant cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest .
CompoundCell LineIC50 (µM)
Pyrimidine Derivative AA27800.87
Pyrimidine Derivative BMV4-119.4

Immunological Activity

In addition to anticancer effects, some studies have highlighted immunosuppressive properties. The compound's ability to modulate immune responses may be linked to its structural similarities with naturally occurring nucleobases, potentially influencing adenosine receptor pathways .

Case Studies

  • Case Study on Antitumor Activity :
    A study conducted on a series of pyrimidines demonstrated that one derivative exhibited significant inhibition of tumor growth in an MV4-11 xenograft model. The mechanism was attributed to the compound's ability to interfere with key signaling pathways critical for tumor proliferation .
  • Case Study on Immunosuppression :
    Another investigation focused on the immunosuppressive effects of related compounds in vitro. The findings suggested that these derivatives could inhibit T-cell proliferation and cytokine production, which are crucial for immune responses .

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

1,3-dimethyl-6-(2-oxopropylamino)pyrimidine-2,4-dione

InChI

InChI=1S/C9H13N3O3/c1-6(13)5-10-7-4-8(14)12(3)9(15)11(7)2/h4,10H,5H2,1-3H3

InChI Key

LISOASNUUVCUMP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC1=CC(=O)N(C(=O)N1C)C

Origin of Product

United States

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